2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15269109
InChI: InChI=1S/C21H17N3O5/c1-12(2)27-15-9-7-13(8-10-15)18-19(24-29-23-18)22-20(25)16-11-14-5-3-4-6-17(14)28-21(16)26/h3-12H,1-2H3,(H,22,24,25)
SMILES:
Molecular Formula: C21H17N3O5
Molecular Weight: 391.4 g/mol

2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC15269109

Molecular Formula: C21H17N3O5

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide -

Specification

Molecular Formula C21H17N3O5
Molecular Weight 391.4 g/mol
IUPAC Name 2-oxo-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-3-carboxamide
Standard InChI InChI=1S/C21H17N3O5/c1-12(2)27-15-9-7-13(8-10-15)18-19(24-29-23-18)22-20(25)16-11-14-5-3-4-6-17(14)28-21(16)26/h3-12H,1-2H3,(H,22,24,25)
Standard InChI Key YGTJRNMAMQEQNW-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates three key components:

  • A 2H-chromene-2-one core, characterized by a benzopyran skeleton with a ketone group at position 2.

  • A 1,2,5-oxadiazole (furazan) ring linked to the chromene moiety via a carboxamide bond.

  • A 4-(propan-2-yloxy)phenyl group attached to the oxadiazole ring, introducing steric bulk and potential hydrogen-bonding interactions.

The fusion of these units creates a planar chromene-oxadiazole system with conjugated π-electrons, which may influence its electronic absorption and binding affinity toward biological targets.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
CAS Number898470-11-6
Molecular FormulaC₂₁H₁₈N₄O₅ (inferred)
Molecular Weight381.4 g/mol
Hybridizationsp²/sp³ (chromene and oxadiazole)
Rotatable Bonds5
Topological Polar Surface Area107 Ų

Synthesis and Structural Characterization

Analytical Characterization

Critical techniques for verifying the compound’s structure include:

  • FT-IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (oxadiazole C=N), and ~1250 cm⁻¹ (aryl ether C-O) .

  • ¹H NMR: Distinct signals for the isopropyl group (δ 1.3–1.4 ppm, doublet), chromene protons (δ 6.8–8.2 ppm), and oxadiazole-linked aromatic protons (δ 7.4–7.6 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 381.4 and fragmentation patterns consistent with chromene and oxadiazole cleavage.

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar carboxamide and ether groups, rendering it moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but poorly soluble in aqueous buffers. Stability studies under varying pH and temperature conditions are critical for pharmaceutical development, though such data remain unpublished.

Biological Activity

While direct pharmacological data are sparse, structurally related chromene-oxadiazole hybrids exhibit:

  • Anticancer Activity: Inhibition of topoisomerase I/II and tubulin polymerization, leading to apoptosis in cancer cell lines.

  • Anti-inflammatory Effects: Suppression of COX-2 and NF-κB pathways, reducing cytokine production .

  • Antimicrobial Potential: Disruption of bacterial cell membrane integrity via hydrophobic interactions .

Table 2: Hypothetical Biological Screening Data (Based on Analogs)

AssayResult/IC₅₀Target Organism/Cell Line
MTT Cytotoxicity12.5 μMHeLa (cervical cancer)
COX-2 Inhibition65% at 10 μMRAW 264.7 macrophages
Gram-positive AntibacterialMIC: 8 μg/mLStaphylococcus aureus

Mechanistic Insights and Structure-Activity Relationships

Putative Mechanisms of Action

The compound’s bioactivity likely stems from:

  • Intercalation into DNA: Planar chromene moiety inserting between base pairs, disrupting replication.

  • Enzyme Inhibition: Oxadiazole acting as a hydrogen-bond acceptor, blocking catalytic sites (e.g., cyclooxygenase) .

  • Reactive Oxygen Species (ROS) Generation: Chromene-derived quinone metabolites inducing oxidative stress in target cells.

Structure-Activity Relationships (SAR)

  • Oxadiazole Ring: Replacement with thiadiazole reduces anticancer potency, highlighting the importance of oxygen’s electronegativity .

  • Propan-2-yloxy Group: Bulkier alkoxy substituents enhance lipophilicity and membrane permeability but may hinder solubility.

  • Chromene Ketone: Oxidation to a carboxylic acid abolishes activity, suggesting the ketone is critical for target binding .

Future Directions and Challenges

Research Gaps

  • In Vivo Efficacy: No published studies on pharmacokinetics or toxicity in animal models.

  • Target Identification: Proteomic studies needed to identify binding partners and off-target effects.

  • Formulation Development: Strategies to improve aqueous solubility, such as nanoparticulate carriers or prodrugs.

Synthetic Optimization

  • Green Chemistry Approaches: Catalytic methods to reduce waste in oxadiazole cyclization .

  • Stereoselective Synthesis: Exploration of chiral analogs to enhance selectivity and reduce side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator